5-Chloro-2-(4-fluorophenyl)oxazolo[5,4-B]pyridine
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Overview
Description
5-Chloro-2-(4-fluorophenyl)oxazolo[5,4-B]pyridine: is a heterocyclic compound that belongs to the oxazolopyridine family This compound is characterized by the presence of a chlorine atom at the 5th position and a fluorophenyl group at the 2nd position of the oxazolo[5,4-B]pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(4-fluorophenyl)oxazolo[5,4-B]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-3-chloropyridine with 4-fluorobenzoyl chloride in the presence of a base, followed by cyclization to form the oxazolo[5,4-B]pyridine ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-(4-fluorophenyl)oxazolo[5,4-B]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed:
- Substituted derivatives with various functional groups.
- Oxidized or reduced forms of the original compound.
- Coupled products with extended aromatic systems.
Scientific Research Applications
Chemistry: 5-Chloro-2-(4-fluorophenyl)oxazolo[5,4-B]pyridine is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and mechanisms .
Biology and Medicine: This compound has shown potential in medicinal chemistry due to its biological activity. It has been investigated for its anti-inflammatory, analgesic, and antimicrobial properties. Researchers are exploring its use as a lead compound for the development of new drugs .
Industry: In the material science industry, derivatives of oxazolopyridine are used in the development of fluorescent dyes and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 5-Chloro-2-(4-fluorophenyl)oxazolo[5,4-B]pyridine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. For instance, its anti-inflammatory activity could be attributed to the inhibition of specific enzymes involved in the inflammatory response .
Comparison with Similar Compounds
2-(4-Fluorophenyl)oxazolo[5,4-B]pyridine: Lacks the chlorine atom at the 5th position.
5-Chloro-2-phenyl-oxazolo[5,4-B]pyridine: Lacks the fluorine atom on the phenyl ring.
5-Chloro-2-(4-morpholinyl)oxazolo[5,4-B]pyridine: Contains a morpholine group instead of a fluorophenyl group.
Uniqueness: The presence of both chlorine and fluorophenyl groups in 5-Chloro-2-(4-fluorophenyl)oxazolo[5,4-B]pyridine imparts unique chemical and biological properties. The combination of these substituents can enhance the compound’s reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C12H6ClFN2O |
---|---|
Molecular Weight |
248.64 g/mol |
IUPAC Name |
5-chloro-2-(4-fluorophenyl)-[1,3]oxazolo[5,4-b]pyridine |
InChI |
InChI=1S/C12H6ClFN2O/c13-10-6-5-9-12(16-10)17-11(15-9)7-1-3-8(14)4-2-7/h1-6H |
InChI Key |
QVFAZUBMUANZME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)N=C(C=C3)Cl)F |
Origin of Product |
United States |
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